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Compound of Interest

Compound Name: 4-Fluoro-N-isopropylaniline

CAS No.: 70441-63-3

Cat. No.: B138873 Get Quote

Abstract
This application note provides a definitive protocol for the analytical characterization of 4-
Fluoro-N-isopropylaniline (CAS: 70441-63-3), a critical intermediate in the synthesis of

agrochemicals (e.g., Flufenacet) and active pharmaceutical ingredients.[1][2] Due to the

secondary amine functionality and the fluorine substituent, this molecule presents specific

challenges in chromatography (tailing) and spectroscopy (spin-spin coupling).[1][2] This guide

details optimized methodologies for GC-MS, HPLC-UV, and NMR (

H,

C,

F) to ensure precise identification and purity assessment.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]
Before initiating analysis, verify the fundamental properties to select appropriate solvents and

standards.[1][2]
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Property Value Notes

IUPAC Name N-propan-2-yl-4-fluoroaniline
Also: N-isopropyl-4-

fluoroaniline

CAS Number 70441-63-3

Molecular Formula

C

H

FN

Molecular Weight 153.20 g/mol Monoisotopic: 153.095

Appearance Colorless to pale brown liquid
Darkens upon oxidation (air

sensitive)

Boiling Point
~214 °C (atm); 40 °C (0.5

mmHg)

High boiling point requires

specific GC temp programs

Density 1.045 g/mL
Denser than typical alkyl

amines

Solubility
Soluble in MeOH, ACN, DCM,

EtOAc
Sparingly soluble in water

Safety & Handling Protocol (Critical)
Hazard Class: Acute Tox. 3 (Oral/Inhalation), Skin Irrit. 2.[1]

Oxidation Risk: Anilines readily oxidize to colored azobenzenes or quinones.[1] Store under

inert atmosphere (Argon/Nitrogen) at 2–8°C.

Sample Prep: All analytical samples should be prepared fresh. Use amber glassware to

prevent photodegradation.[1][2]

Analytical Workflow Diagram
The following decision tree outlines the logical flow for characterizing a new batch of 4-Fluoro-
N-isopropylaniline.
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Figure 1: Analytical decision matrix for validating 4-Fluoro-N-isopropylaniline quality.

Protocol A: Gas Chromatography-Mass
Spectrometry (GC-MS)
Purpose: Primary method for purity determination and identification of volatile organic

impurities (e.g., unreacted 4-fluoroaniline, acetone).[1]

Instrument Parameters

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b138873?utm_src=pdf-body-img
https://www.benchchem.com/product/b138873?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/154403
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).[1] Note: Amine-deactivated

liners are recommended to reduce tailing.[1][2]

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

Inlet: Split mode (50:1), 250°C.

Detection: EI Source (70 eV), Scan range 35–300 amu.[1]

Temperature Program
Step Rate (°C/min) Temperature (°C) Hold Time (min)

Initial - 60 1.0

Ramp 1 15 200 0.0

Ramp 2 25 280 3.0

Mass Spectrum Interpretation (EI, 70 eV)
The fragmentation pattern is distinct due to the stability of the aromatic ring and the isopropyl

loss.[1][2]

Molecular Ion (

):m/z 153 (Strong, typically base peak or near base).[1]

[M - CH

]

:m/z 138 (Loss of methyl from isopropyl group).[1][2]

[M - C

H

]

:m/z 110 (Loss of isopropyl group, generating the 4-fluoroaniline cation).[1][2]
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Tropylium-like Ion:m/z ~95 (Fluorobenzene fragment).[1]

Molecular Ion
[M]+ m/z 153

[M - CH3]+
m/z 138-15 Da

[M - Isopropyl]+
m/z 110

-43 Da

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in EI-MS.

Protocol B: High-Performance Liquid
Chromatography (HPLC)
Purpose: Quantitation of purity, specifically detecting non-volatile oxidation products (azo

dimers) or salt contaminants.[1][2]

Method Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 100 mm, 3.5 µm).[1]

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak

shape of basic amines).[1]

Mobile Phase B: Acetonitrile.[1]

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.[1][2]

Detection: UV at 245 nm (aromatic

) and 280 nm.[1]

Technical Insight: Secondary amines often tail on silica-based columns due to silanol

interactions.[1] Using a high pH buffer (pH > pKa of the aniline, ~5.[1][2]5) ensures the
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molecule is neutral, sharpening the peak shape.[1][2] Alternatively, use an end-capped column

with low pH modifiers.[1][2]

Protocol C: NMR Spectroscopy (Structural
Validation)
Purpose: Definitive structural confirmation.[1] The presence of Fluorine (

F) provides a unique handle for purity checking without proton interference.[1][2]

Sample Preparation
Dissolve ~10 mg of sample in 0.6 mL CDCl

. Note: Use dry solvent to prevent H/D exchange of the amine proton.

Expected Chemical Shifts ( , ppm)

H NMR (400 MHz, CDCl

)
Shift (

)
Multiplicity Integral Assignment

Coupling (

)

1.20 Doublet (d) 6H Isopropyl -CH
Hz

3.40 Broad Singlet 1H N-H Variable

3.58 Septet 1H Isopropyl C-H Hz

6.50 Multiplet (dd) 2H Ar-H (Ortho to N) Hz

6.85 Multiplet (dd) 2H Ar-H (Ortho to F) Hz

Expert Note: The aromatic region shows an AA'BB'X system (where X is Fluorine).[1] The

protons ortho to the Fluorine (6.85 ppm) will show distinct splitting due to the large
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coupling.[1][2]

C NMR (100 MHz, CDCl

)
Aliphatic: ~23.0 ppm (CH

), ~44.5 ppm (CH-N).[1][2]

Aromatic:

C-N: ~143 ppm (doublet,

Hz).[1][2]

C-F: ~156 ppm (doublet,

Hz).[1][2]

C-H: ~113 ppm (d,

Hz) and ~115 ppm (d,

Hz).[1][2]

F NMR (376 MHz, CDCl

)
Signal: Single peak at

ppm (relative to CFCl

).[1][2]

Utility: Integration of this peak against an internal standard (e.g.,

-trifluorotoluene) is the most accurate method for quantitative purity assay (

NMR).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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